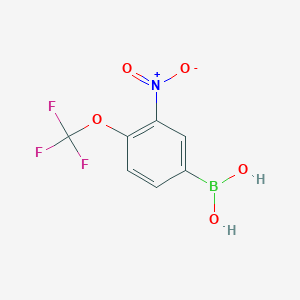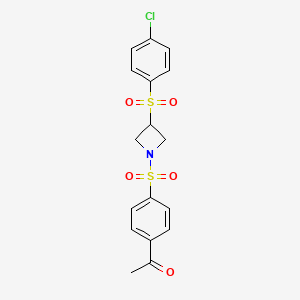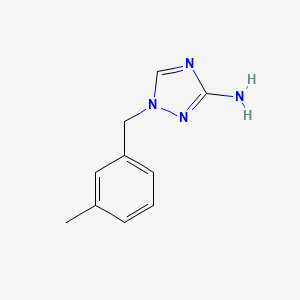
3-硝基-4-(三氟甲氧基)苯硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a nitro group, a trifluoromethoxy group, and a boronic acid moiety attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .
科学研究应用
3-Nitro-4-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Mode of Action
It is known to be a reactant involved in the synthesis of various biologically active molecules .
Biochemical Pathways
It is involved in the synthesis of molecules that inhibit lactate dehydrogenase, a key enzyme in the glycolysis pathway .
Result of Action
It is involved in the synthesis of molecules that have potential therapeutic applications, such as lactate dehydrogenase inhibitors for use against cancer cell proliferation .
生化分析
Biochemical Properties
Cellular Effects
The effects of 3-Nitro-4-(trifluoromethoxy)phenylboronic acid on cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 3-Nitro-4-(trifluoromethoxy)phenylboronic acid exerts its effects through various mechanisms. It is known to participate in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds . This involves the transfer of formally nucleophilic organic groups from boron to palladium
Metabolic Pathways
3-Nitro-4-(trifluoromethoxy)phenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
One common method is the borylation of 3-nitro-4-(trifluoromethoxy)phenyl halides using a palladium-catalyzed reaction with bis(pinacolato)diboron under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
3-Nitro-4-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently employed bases.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
相似化合物的比较
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar structure but lacks the nitro group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethoxy group.
4-(Trifluoromethyl)phenylboronic acid: Features a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
3-Nitro-4-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both the nitro and trifluoromethoxy groups, which can significantly impact its electronic properties and reactivity. These functional groups make it a valuable compound for fine-tuning the properties of target molecules in synthetic chemistry .
属性
IUPAC Name |
[3-nitro-4-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3NO5/c9-7(10,11)17-6-2-1-4(8(13)14)3-5(6)12(15)16/h1-3,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYISZILWXZDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-nitrobenzamide](/img/structure/B2536642.png)
![Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate](/img/structure/B2536643.png)
![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2536649.png)
![2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine](/img/structure/B2536650.png)
![4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2536651.png)


![2-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2536657.png)
![2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one](/img/structure/B2536659.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate](/img/structure/B2536660.png)
![ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536662.png)
![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)
